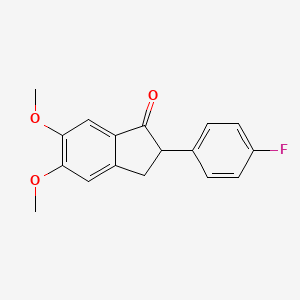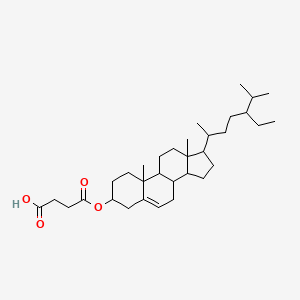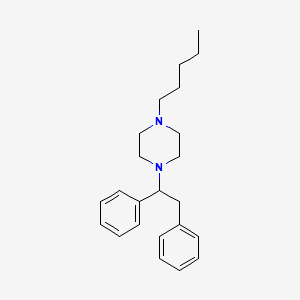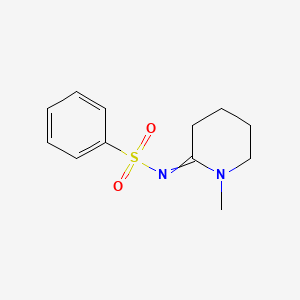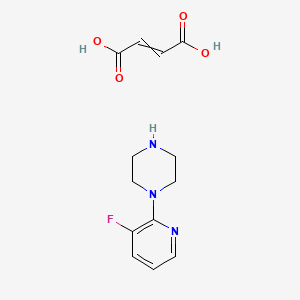
But-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine is a compound that combines the properties of but-2-enedioic acid and 1-(3-fluoropyridin-2-yl)piperazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoropyridin-2-yl)piperazine typically involves the reaction of piperazine with 2-chloro-3-fluoropyridine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-fluoropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(3-fluoropyridin-2-yl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology and Medicine
It can interact with specific biological targets, making it useful in the development of therapeutic agents for various diseases .
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 1-(3-fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can form strong interactions with biological molecules, influencing their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Pyridinyl)piperazine: A similar compound with a pyridine ring substituted at the 2-position.
1-(4-Fluorophenyl)piperazine: A compound with a fluorine atom on a phenyl ring instead of a pyridine ring.
Uniqueness
1-(3-fluoropyridin-2-yl)piperazine is unique due to the specific position of the fluorine atom on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
85386-89-6 |
|---|---|
Fórmula molecular |
C13H16FN3O4 |
Peso molecular |
297.28 g/mol |
Nombre IUPAC |
but-2-enedioic acid;1-(3-fluoropyridin-2-yl)piperazine |
InChI |
InChI=1S/C9H12FN3.C4H4O4/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;5-3(6)1-2-4(7)8/h1-3,11H,4-7H2;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
CSEPCSRDBDAHBU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=CC=N2)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


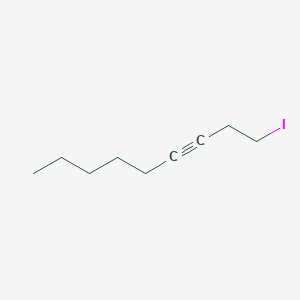
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
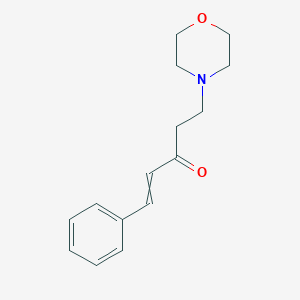
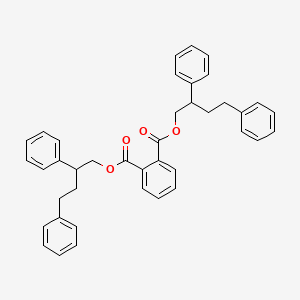
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
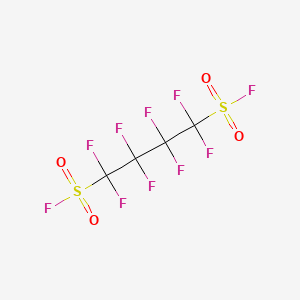
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
